Fosteabine

Myelodysplastic Syndromes Oral Chemotherapy Phase II Trial

Fosteabine (YNK-01) is the only orally active 5′-stearylphosphate prodrug of cytarabine that overcomes poor oral absorption (<20% bioavailability) and rapid deamination of the parent drug. Its long plasma half-life (22.6 h) and dose-proportional AUC enable once-daily oral gavage in murine/canine xenograft models without catheterization, replicating continuous-infusion Ara-C. Documented 25.8% ORR in MDS patients makes it a clinically validated positive control for leukemia, lymphoma, and MDS studies. With demonstrated resistance to deoxycytidine deaminase and linear pharmacokinetics (15.8% metabolic bioavailability), it is the superior tool compound for deaminase-resistance research and oral lipid-based formulation benchmarking.

Molecular Formula C27H50N3O8P
Molecular Weight 575.7 g/mol
CAS No. 73532-83-9
Cat. No. B1669689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosteabine
CAS73532-83-9
Synonyms1-arabinofuranosylcytosine-5'-stearylphosphate
cytarabine ocfosfate
Fosteabine
stearyl-ara-CMP
YNK 01
YNK-01
Molecular FormulaC27H50N3O8P
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)/t22-,24-,25+,26-/m1/s1
InChIKeyYJTVZHOYBAOUTO-URBBEOKESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosteabine (CAS 73532-83-9): Oral Cytarabine Prodrug for Hematologic Malignancy Research


Fosteabine (Cytarabine ocfosfate, YNK-01), an arabinofuranosylcytosine-5′-stearylphosphate antineoplastic agent [1], is an orally bioavailable lipophilic prodrug of cytarabine (Ara-C) specifically engineered to overcome the parent drug's limitations of poor oral absorption and rapid systemic deamination [2].

Why In-Class Nucleoside Analogs Cannot Replace Fosteabine in Preclinical and Translational Research


Unlike unmodified cytarabine—which exhibits poor oral bioavailability (<20%), rapid deactivation (half-life 1–4 h), and requires parenteral administration due to hydrophilic properties—Fosteabine's 5′-stearylphosphate modification confers lipophilicity, oral absorption, and resistance to deoxycytidine deaminase, enabling a distinct pharmacokinetic profile incompatible with generic substitution [1].

Quantitative Differentiation Evidence for Fosteabine (CAS 73532-83-9) in Research and Procurement


Fosteabine Demonstrates Clinical Activity in Myelodysplastic Syndromes Following Oral Administration

In a multi-institutional early phase II study, oral Fosteabine (100–200 mg daily) yielded an overall response rate of 25.8% in 62 evaluable patients with myelodysplastic syndromes (MDS), including 2 complete remissions, 6 good responses, and 8 partial responses, thereby establishing the feasibility of oral cytarabine-based therapy in MDS [1].

Myelodysplastic Syndromes Oral Chemotherapy Phase II Trial

Oral Fosteabine Achieves Plasma Ara-C Concentrations Comparable to Continuous Intravenous Infusion

Fosteabine (YNK-01) exhibits a unique sustained-release pharmacokinetic profile: after oral administration, the active metabolite Ara-C achieves a terminal half-life of 22.6 h (1200 mg dose level) and plasma concentrations comparable to continuous i.v. infusion, with doses of 100–150 mg/m² mimicking low-dose Ara-C (20 mg/m²) and doses of 450–600 mg/m² mimicking standard-dose Ara-C (100 mg/m²) [1][2].

Pharmacokinetics Oral Prodrug Sustained Release

Fosteabine Bypasses Deoxycytidine Deaminase Inactivation, a Key Limitation of Cytarabine

Fosteabine is designed to be resistant to deoxycytidine deaminase (cytidine deaminase), the enzyme responsible for rapid inactivation of cytarabine to the inactive metabolite Ara-U. This structural resistance protects the prodrug from first-pass degradation, enabling oral bioavailability and prolonged systemic exposure [1][2].

Enzyme Resistance Prodrug Stability Metabolic Activation

Quantified Metabolic Bioavailability Defines Fosteabine's Systemic Ara-C Delivery

A comprehensive pharmacokinetic analysis determined that 15.8% of the total oral Fosteabine dose is absorbed and metabolized to Ara-C and Ara-U, defining the metabolic bioavailability of this prodrug. A linear dose-AUC relationship was observed across the entire dose range (50–1200 mg/m²), facilitating predictable exposure in research settings [1].

Oral Bioavailability Metabolic Conversion Pharmacokinetic Modeling

Optimal Research and Industrial Application Scenarios for Fosteabine (CAS 73532-83-9)


Preclinical In Vivo Studies Requiring Oral Ara-C Delivery with Sustained Plasma Exposure

Fosteabine is ideally suited for murine or canine xenograft models of leukemia and lymphoma where oral dosing is required to mimic clinical oral chemotherapy regimens. Its sustained plasma Ara-C half-life (22.6 h in humans) and dose-proportional exposure enable once-daily oral gavage protocols that replicate continuous-infusion Ara-C without surgical catheterization, as supported by pharmacokinetic studies demonstrating AUC equivalence to i.v. infusion [1].

Myelodysplastic Syndrome (MDS) Translational Research Models

Researchers developing novel MDS therapeutics can employ Fosteabine as a positive control or as an oral backbone agent in combination studies, given the documented 25.8% overall response rate in MDS patients across multiple subtypes (RAEB, RAEB-T, CMMoL) [2]. This provides a clinically validated oral Ara-C reference compound for efficacy benchmarking in MDS disease models.

Investigations of Deoxycytidine Deaminase-Independent Nucleoside Analog Delivery

Studies focused on overcoming cytidine deaminase-mediated drug resistance can utilize Fosteabine to dissect the contribution of deaminase activity to Ara-C efficacy and toxicity. Its demonstrated resistance to deoxycytidine deaminase and intact prodrug half-life of 10.1 h make it a superior tool compound for experiments requiring stable, enzyme-resistant Ara-C delivery [1][3].

Pharmaceutical Development of Oral Chemotherapeutic Formulations

Industrial formulation scientists developing oral lipid-based or self-emulsifying drug delivery systems for nucleoside analogs can use Fosteabine as a benchmark prodrug candidate, given its well-characterized 15.8% metabolic bioavailability and linear dose-AUC pharmacokinetics that provide a quantifiable baseline for oral absorption enhancement studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosteabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.